molecular formula C14H12Cl2F6N2O2 B11478856 2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide

2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide

Cat. No.: B11478856
M. Wt: 425.2 g/mol
InChI Key: ZIJNWDZXXVFEDN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes both chlorinated and fluorinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzoyl chloride and 1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-amine.

    Reaction Conditions: The reaction between these two compounds is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated and fluorinated groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorinated and fluorinated groups into molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of fluorinated groups.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorinated and fluorinated groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Lacks the fluorinated and morpholine groups, resulting in different chemical and biological properties.

    1,1,1,3,3,3-hexafluoro-2-propanol: Contains the fluorinated group but lacks the benzamide structure.

    2,4-dichlorophenol: Similar chlorinated structure but lacks the amide and fluorinated groups.

Uniqueness

2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide is unique due to the combination of chlorinated, fluorinated, and morpholine groups in a single molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12Cl2F6N2O2

Molecular Weight

425.2 g/mol

IUPAC Name

2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-morpholin-4-ylpropan-2-yl)benzamide

InChI

InChI=1S/C14H12Cl2F6N2O2/c15-8-1-2-9(10(16)7-8)11(25)23-12(13(17,18)19,14(20,21)22)24-3-5-26-6-4-24/h1-2,7H,3-6H2,(H,23,25)

InChI Key

ZIJNWDZXXVFEDN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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